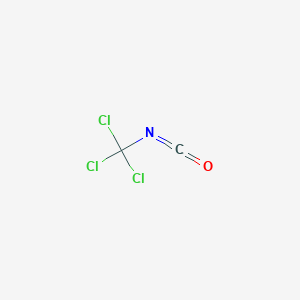
Tetraphenylphosphinimid
Übersicht
Beschreibung
N-(Triphenylphosphoranylidene)aniline: is an organic compound with the molecular formula C24H20NP . It is also known by other names such as Anilidenetriphenylphosphorane and Tetraphenylphosphine imide . This compound is notable for its use as an electrolyte additive in high-performance lithium cobalt oxide electrodes during high voltage operations in lithium-ion batteries .
Wissenschaftliche Forschungsanwendungen
N-(Triphenylphosphoranylidene)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate for the preparation of isocyanates and isothiocyanates.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used as an electrolyte additive in lithium-ion batteries to enhance performance during high voltage operations
Wirkmechanismus
Target of Action
Tetraphenylphosphine imide, also known as N-(Triphenylphosphoranylidene)aniline or Benzenamine, N-(triphenylphosphoranylidene)-, is primarily used as a protected form of aniline for the preparation of monoalkylanilines by alkylation and hydrolysis . It serves as an intermediate for the preparation of isocyanates and isothiocyanates .
Mode of Action
The compound interacts with its targets through a palladium-catalyzed three-component synthesis process . This process involves the coupling of aryl halides, isocyanides, and carboxylic acids through the intermediacy of isoimides . The success of this approach is attributed to the controlled isocyanide slow addition and organic/aqueous biphasic conditions .
Biochemical Pathways
The biochemical pathways affected by Tetraphenylphosphine imide involve the synthesis of acyclic imides from feedstock aryl halides, carboxylic acids, and isocyanides through the intermediacy of isoimides .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in chloroform . This solubility profile can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of Tetraphenylphosphine imide’s action is the production of monoalkylanilines by alkylation and hydrolysis . It also serves as an intermediate for the preparation of isocyanates and isothiocyanates .
Action Environment
The action of Tetraphenylphosphine imide is influenced by environmental factors. For instance, it is moisture sensitive and should be stored away from water/moisture and oxidizing agents . The compound should be kept in a cool, dry, and well-ventilated condition and stored under inert gas . These environmental conditions can influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(Triphenylphosphoranylidene)aniline can be synthesized through the Staudinger Ligation , a high-yield, chemoselective, and mild synthetic method. This method involves the reaction of triphenylphosphine with azides to form iminophosphoranes .
Industrial Production Methods: While specific industrial production methods for N-(Triphenylphosphoranylidene)aniline are not widely documented, the compound is commercially available and can be synthesized in laboratories using the aforementioned synthetic routes .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Triphenylphosphoranylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using sodium amide in ammonia.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A related compound used in similar synthetic methods.
Tetraphenylphosphonium chloride: Another compound with similar structural features.
Uniqueness: N-(Triphenylphosphoranylidene)aniline is unique due to its specific structure, which allows it to function effectively as an electrolyte additive in high-performance lithium-ion batteries. Its ability to enhance the electrochemical performance of electrodes sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
triphenyl(phenylimino)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20NP/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLOPIHJOPWUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177820 | |
| Record name | N-(Triphenylphosphoranylidene)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2325-27-1 | |
| Record name | N-(Triphenylphosphoranylidene)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2325-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylphosphine imide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002325271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylphosphinimine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Triphenylphosphoranylidene)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(triphenylphosphoranylidene)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraphenylphosphine imide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L9PT46NGV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1582735.png)










